Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and an ethyl ester group attached to the 2-oxoacetate moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate typically involves the bromination of thiophene followed by esterification and subsequent oxidation. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated thiophene is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ethyl ester.
Oxidation: The final step involves the oxidation of the ester to form the 2-oxoacetate moiety using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidized Derivatives: Various carboxylic acids and ketones.
Reduced Derivatives: Alcohols.
Substituted Derivatives: Amines, thioethers, and ethers.
Scientific Research Applications
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is primarily based on its ability to undergo various chemical reactions. The bromine atom and the 2-oxoacetate moiety provide reactive sites for nucleophilic and electrophilic attacks, respectively. These reactions can lead to the formation of new compounds with different biological and chemical properties. The molecular targets and pathways involved depend on the specific reactions and the resulting products.
Comparison with Similar Compounds
- Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate
- Ethyl 2-(5-bromothiophen-2-yl)acetate
- 2-Thiopheneacetic acid, 5-bromo-, ethyl ester
Comparison: Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is unique due to the presence of the 2-oxoacetate moiety, which provides additional reactivity compared to similar compounds like Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate and Ethyl 2-(5-bromothiophen-2-yl)acetate. This additional functionality allows for a broader range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBGHMBDWGNJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371316 | |
Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22098-10-8 | |
Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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